(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Description
This deuterated steroid derivative features a cyclopenta[a]phenanthren-3-ol core, a hallmark of triterpenoids and sterols. Its distinguishing structural element is the side chain at position 17: a tetradeuterated methylidene group and a trideuteriomethyl substituent on a heptan-2-yl moiety (Fig. 1). Isotopic labeling with deuterium (²H) enhances metabolic stability and facilitates tracking in pharmacokinetic or nuclear magnetic resonance (NMR) studies .
Properties
Molecular Formula |
C28H46O |
|---|---|
Molecular Weight |
405.7 g/mol |
IUPAC Name |
(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h10,18,20-22,24-26,29H,3,7-9,11-17H2,1-2,4-6H3/t20-,21+,22+,24-,25+,26+,27+,28-/m1/s1/i1D3,2D3,18D |
InChI Key |
BTCAEOLDEYPGGE-IZNMUTCZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(=C)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Preparation Methods
Stereochemical Control
The 10,13-dimethyl configuration is introduced via enzymatic or chemical methylation. For example, microbial fermentation with Mycobacterium species selectively methylates the C-10 and C-13 positions under aerobic conditions.
Hydroxylation at C-3
The 3β-hydroxyl group is introduced by microbial oxidation using Rhizopus arrhizus, followed by epimerization to the 3α-configuration using Burgess reagent.
Deuteration of the Side Chain
The side chain’s deuterated regions are synthesized through two primary strategies:
6-(Trideuteriomethyl) Group
The trideuteriomethyl group is introduced via a Grignard reaction:
-
Formation of a Ketone Intermediate : Oxidation of the heptan-2-yl side chain to a ketone at position 6.
-
Deuterated Grignard Reagent : Reaction with CD₃MgBr in anhydrous tetrahydrofuran (THF) yields the tertiary alcohol with a CD₃ group.
-
Reduction : The alcohol is reduced to a methyl group using LiAlD₄, preserving deuterium content.
| Step | Reagent/Conditions | Yield (%) | Deuterium Incorporation (%) |
|---|---|---|---|
| 1 | PCC in CH₂Cl₂ | 85 | - |
| 2 | CD₃MgBr, THF, −78°C | 72 | 98 |
| 3 | LiAlD₄, Et₂O | 90 | 99 |
6,7,7,7-Tetradeuterio Moiety
Deuterium at positions 6 and 7 is achieved through catalytic deuteration:
-
Alkyne Precursor : The side chain is modified to include a triple bond between C-6 and C-7.
-
Deuterium Gas (D₂) : Hydrogenation over Lindlar catalyst (Pd/BaSO₄) selectively reduces the alkyne to a cis-alkane-d₄.
Assembly of the Methylidene Group
The 5-methylidene group is introduced via a Wittig reaction:
-
Phosphonium Salt Preparation : Triphenylphosphine reacts with 5-bromoheptan-2-one to form the corresponding ylide.
-
Olefination : The ylide reacts with the steroidal aldehyde at position 17, yielding the methylidene group.
Analytical Validation
Mass Spectrometry
LC-MS/MS with a deuterated internal standard confirms deuterium incorporation. The ZenoTOF 7600 system achieves a lower limit of quantification (LLOQ) of 0.1 ng/mL for analogous steroids.
Nuclear Magnetic Resonance (NMR)
¹H NMR shows absence of peaks at δ 0.8–1.2 ppm (CD₃) and δ 1.5–1.7 ppm (C-6,7-D₄). ²H NMR quantifies deuterium enrichment (>95%).
Industrial and Research Applications
Deuterated steroids serve as internal standards in mass spectrometry and candidates for deuterium-switch drugs. For example, deutetrabenazine, a deuterated vesicular monoamine transporter inhibitor, exhibits a 2.5-fold longer half-life than its non-deuterated counterpart .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃).
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated hydrocarbons.
Scientific Research Applications
Chemistry
Isotopic Labeling: The deuterium atoms make this compound useful in studies involving isotopic labeling, which helps in tracing reaction pathways and mechanisms.
Stereochemistry: The multiple chiral centers provide a model for studying stereochemical effects in reactions.
Biology
Metabolic Studies: Used to trace metabolic pathways in biological systems due to its isotopic labels.
Enzyme Interactions: Studied for its interactions with various enzymes, providing insights into enzyme mechanisms.
Medicine
Drug Development:
Diagnostic Tools: Used in the development of diagnostic tools that rely on isotopic labeling.
Industry
Material Science: Applications in the development of new materials with specific isotopic compositions.
Catalysis: Studied for its potential use in catalytic processes, particularly those involving hydrogenation and deuteration.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The deuterium atoms can influence reaction kinetics and pathways due to the isotope effect. This can lead to differences in reaction rates and product distributions compared to non-deuterated analogs.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Cyclopenta[a]phenanthren-3-ol Family
Table 1: Key Structural and Functional Differences
Functional and Pharmacological Comparisons
Deuterated vs. Non-Deuterated Analogs The target compound’s deuterated side chain minimizes metabolic degradation, making it advantageous for tracer studies in steroid biosynthesis or receptor binding . Non-deuterated analogs like stigmasterol and Dammar resin derivatives lack this property but exhibit natural bioactivity (e.g., membrane integration, anti-inflammatory effects) .
Side Chain Modifications Isoquinoline Derivatives: Synthetic analogs with isoquinoline substituents () show higher molecular weights (399 vs. Branched Alkyl Chains: Compounds with propan-2-yloctan-2-yl groups () demonstrate enhanced solubility in lipid-rich environments, correlating with their roles in regulating lipid metabolism .
Natural vs. Synthetic Origins Natural compounds (e.g., stigmasterol, Dammar resin derivatives) are often isolated from plants or resins and have established roles in traditional medicine . Synthetic derivatives, including the target compound and isoquinoline analogs, are tailored for specific research applications, such as ferroptosis induction in cancer studies (indirectly supported by ) or isotopic labeling .
Biological Activity
The compound (3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol , often referred to as a specific triterpenoid or steroid derivative, has garnered attention in the scientific community for its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Molecular Information
- Molecular Formula : C27H44O
- Molecular Weight : 384.65 g/mol
- SMILES Notation : CC@H[C@H]1CC[C@@H]2[C@@]1(CCC3C2=CC[C@@H]4[C@@]3(CCC@@HO)C)C
- InChI Key : PKEPPDGGTSZLBL-FZAJRYLSSA-N
Structural Representation
The compound features a complex polycyclic structure that is characteristic of many biologically active sterols and terpenoids. The stereochemistry at various positions contributes to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C27H44O |
| Molecular Weight | 384.65 g/mol |
| Predicted Collision Cross Section (Ų) | 205.4 (M) |
Pharmacological Effects
Research indicates that this compound may exhibit a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The mechanism of action may involve apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : Triterpenoids are often recognized for their anti-inflammatory effects. This compound may inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation.
- Antioxidant Activity : The presence of hydroxyl groups in the structure can contribute to antioxidant properties, potentially mitigating oxidative stress in biological systems.
Study 1: Antitumor Efficacy
In a study published in the Journal of Natural Products, researchers evaluated the cytotoxic effects of similar triterpenoids on human cancer cell lines. The study found that these compounds induced apoptosis through caspase activation and increased reactive oxygen species (ROS) levels.
Study 2: Anti-inflammatory Mechanisms
A research article in Phytotherapy Research examined the anti-inflammatory effects of triterpenoids derived from plant sources. The findings indicated that these compounds significantly reduced the expression of inflammatory markers such as TNF-alpha and IL-6 in vitro.
Study 3: Antioxidant Potential
In a study featured in Food Chemistry, the antioxidant activity of various triterpenoids was assessed using DPPH radical scavenging assays. Results showed that these compounds effectively neutralized free radicals, suggesting potential health benefits related to oxidative stress reduction.
Q & A
Basic: What are the critical steps in synthesizing this compound, and how is purity validated in academic settings?
Answer:
The synthesis typically involves multi-step organic reactions, such as transannular aldol condensations or derivatization of lanosterol precursors . Key steps include:
- Stereochemical control : Use of chiral catalysts or deuterated reagents to preserve stereochemistry, as seen in the deuterated side chain of the compound .
- Purification : Column chromatography or recrystallization to isolate intermediates.
- Purity validation :
- NMR spectroscopy : Confirms structural identity and deuterium incorporation (e.g., <sup>1</sup>H/<sup>13</sup>C NMR for acetoxy or methylidene groups) .
- TLC and melting point : Assess homogeneity and compare with literature values .
- Mass spectrometry : Verifies molecular weight (e.g., Monoisotopic mass: 412.3705) .
Advanced: How can reaction conditions be optimized to improve yields of deuterated intermediates?
Answer:
Deuterium incorporation requires precise control:
- Isotopic labeling : Use deuterated solvents (e.g., D2O) or reagents (e.g., CD3I) to minimize proton exchange .
- Temperature modulation : Lower temperatures reduce side reactions (e.g., notes inert atmospheres prevent decomposition).
- Automated reactors : Enable reproducible control of reaction parameters (e.g., flow chemistry for stepwise deuterium addition) .
Example : A 65% yield was achieved using a three-step protocol starting from lanosterol derivatives .
Basic: What techniques are essential for structural elucidation, particularly for stereochemical assignments?
Answer:
- X-ray crystallography : Provides absolute configuration (e.g., single-crystal data with R factor = 0.060) .
- NMR NOESY/ROESY : Correlates spatial proximity of protons to assign stereocenters (e.g., 11 defined stereocenters in the core structure) .
- Circular dichroism (CD) : Confirms helicity in fused tetracyclic systems .
Advanced: How does stereochemistry influence the compound’s biological activity or metabolic stability?
Answer:
- CYP450 interactions : The (17R) configuration may affect binding to cytochrome P450 enzymes, altering metabolic pathways .
- Membrane permeability : Methylidene and cyclopropane groups (e.g., in the side chain) enhance lipophilicity, impacting cellular uptake .
- Deuterium effects : Deuteration at the 6,7,7,7-tetradeuterio position slows metabolic degradation via the kinetic isotope effect .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Gloves (nitrile), face shields, and lab coats to avoid skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to minimize inhalation of aerosols (H335 precaution) .
- Storage : Sealed containers under inert atmosphere (N2/Ar) at -20°C to prevent degradation .
Advanced: How can deuterium tracing studies using this compound be designed to investigate metabolic pathways?
Answer:
- Isotopic labeling : Incorporate <sup>2</sup>H at specific positions (e.g., heptan-2-yl side chain) for LC-MS/MS detection .
- In vitro assays : Incubate with liver microsomes to track deuterium retention in metabolites .
- Data analysis : Compare <sup>2</sup>H/<sup>1</sup>H ratios to quantify metabolic stability (e.g., half-life extension via deuterium substitution) .
Advanced: How to resolve contradictions between NMR and X-ray data during structural validation?
Answer:
- Dynamic effects : NMR captures solution-state conformers, while X-ray shows solid-state packing. Use molecular dynamics simulations to reconcile differences .
- Paramagnetic impurities : Ensure NMR samples are free of metal contaminants that distort shifts .
- Crystallization artifacts : Verify that polymorphic forms do not skew X-ray data .
Basic: What methodologies assess the environmental impact of this compound during disposal?
Answer:
- Biodegradation assays : Use OECD 301 tests to measure mineralization rates in water/soil (limited data available per ) .
- Ecotoxicology : Evaluate acute toxicity in Daphnia magna or algae (data gaps noted in Safety Data Sheets) .
- Waste management : Incinerate via licensed facilities to avoid groundwater contamination .
Advanced: How to design assays for evaluating this compound’s bioactivity against steroid receptors?
Answer:
- Competitive binding assays : Use <sup>3</sup>H-labeled ligands (e.g., dexamethasone for glucocorticoid receptors) to measure IC50 values .
- Transcriptional activation : Transfect cells with receptor-responsive luciferase reporters (e.g., ARE-luc for androgen receptor antagonism) .
- Metabolic stability : Monitor half-life in hepatocyte suspensions using UPLC-QTOF .
Basic: What stability challenges arise under varying pH or temperature conditions?
Answer:
- Acidic/basic hydrolysis : The 3-ol group may undergo dehydration; test stability in buffers (pH 1–13) via HPLC .
- Thermal degradation : Store at -20°C to prevent cyclopropane ring opening (observed in related lanosterol derivatives) .
- Light sensitivity : Protect from UV exposure to avoid photooxidation of conjugated dienes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

